1-(4-chlorobenzoyl)-3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone
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Overview
Description
1-(4-chlorobenzoyl)-3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the azepan-2-one ring: This can be synthesized through a ring-closing reaction involving an appropriate amine and a carbonyl compound.
Attachment of the 4-chlorobenzoyl group: This is typically done through an acylation reaction using 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl and thieno[2,3-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It could be used as a tool compound to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone: shares similarities with other thieno[2,3-d]pyrimidine derivatives, which also feature a fused thiophene-pyrimidine core.
Phenylthieno[2,3-d]pyrimidines: These compounds are structurally similar but may lack the azepan-2-one ring or the 4-chlorobenzoyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H22ClN3O2S2 |
---|---|
Molecular Weight |
508.1g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-3-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one |
InChI |
InChI=1S/C26H22ClN3O2S2/c1-16-28-23(20-15-22(34-24(20)29-16)17-7-3-2-4-8-17)33-21-9-5-6-14-30(26(21)32)25(31)18-10-12-19(27)13-11-18/h2-4,7-8,10-13,15,21H,5-6,9,14H2,1H3 |
InChI Key |
SGIICLFMLPZCAC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SC4CCCCN(C4=O)C(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SC4CCCCN(C4=O)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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